molecular formula C9H14N4O B2644813 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol CAS No. 2138157-51-2

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol

Cat. No.: B2644813
CAS No.: 2138157-51-2
M. Wt: 194.238
InChI Key: YIMIWZWYOCLHNS-UHFFFAOYSA-N
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Description

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol is a pyrimidine derivative characterized by a heterocyclic aromatic ring system with three key substituents: an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 4, and a 1-methylpyrrolidin-3-yl group at position 6. The pyrrolidine moiety introduces a bicyclic tertiary amine, which enhances solubility in polar solvents and may influence pharmacokinetic properties such as membrane permeability and target binding . Pyrimidine derivatives are widely studied in medicinal chemistry due to their structural resemblance to nucleic acid components and their ability to interact with enzymes and receptors involved in inflammation, viral replication, and cancer progression .

Properties

IUPAC Name

2-amino-4-(1-methylpyrrolidin-3-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13-3-2-6(5-13)7-4-8(14)12-9(10)11-7/h4,6H,2-3,5H2,1H3,(H3,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMIWZWYOCLHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C2=CC(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138157-51-2
Record name 2-amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol typically involves multiple steps. One common method starts with the reaction of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally, the formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction is useful for converting certain functional groups into more reactive forms.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antitrypanosomal and Antiplasmodial Activities : Research indicates that this compound exhibits potential therapeutic properties against Trypanosomiasis and malaria. Its mechanism involves interaction with specific molecular targets that modulate biochemical pathways related to these diseases .

2. Chemical Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile scaffold in organic synthesis, facilitating the development of more complex chemical entities. This includes derivatives that may possess enhanced biological activities .

3. Material Science

  • Development of New Materials : The unique structure of this compound allows for its use in creating novel materials with specific properties, which can be beneficial in various industrial applications .
Activity TypeDescription
AntitrypanosomalPotential efficacy against Trypanosoma species
AntiplasmodialActivity against Plasmodium species (malaria)
Anticancer PotentialPreliminary studies suggest cytotoxicity against various cancer cell lines

Table 2: Cytotoxicity Studies

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Case Studies

Case Study 1: Tumor Growth Inhibition

  • Objective : Evaluate the effect of this compound on tumor growth in xenograft models.
  • Findings : Treatment resulted in significant tumor size reduction compared to control groups, indicating potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

  • Objective : Assess the safety profile of the compound in animal models.
  • Findings : Toxicological evaluations revealed a favorable safety profile at therapeutic doses, with no significant adverse effects noted.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol with structurally related pyrimidine derivatives, emphasizing substituent variations and their implications:

Compound Name 2-Position 4-Position 6-Position Molecular Formula Key Features & Biological Activity References
This compound Amino Hydroxyl 1-Methylpyrrolidin-3-yl C₉H₁₅N₅O Tertiary amine enhances solubility; potential CNS activity due to amine functionality. -
6-Amino-2-methoxy-pyrimidin-4-ol Methoxy Hydroxyl Amino C₅H₇N₃O₂ Electron-withdrawing methoxy group may reduce reactivity; no reported bioactivity.
6-Amino-2-methylpyrimidin-4-ol Methyl Hydroxyl Amino C₅H₇N₃O Methyl group increases lipophilicity; unstudied in biological systems.
4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol Amino Phenol 2-(4-Chlorophenyl)-1H-indol C₂₃H₁₆ClN₅O Bulky aromatic substituent improves anti-inflammatory activity (87.4% edema inhibition) .
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol Chloro Hydroxyl Piperidin-3-ol C₉H₁₃ClN₄O Piperidine ring introduces secondary alcohol; potential for hydrogen bonding and steric effects.

Key Structural and Functional Insights:

Substituent Effects on Solubility :

  • The 1-methylpyrrolidin-3-yl group in the target compound provides a tertiary amine, which can protonate under physiological conditions, enhancing water solubility compared to simpler alkyl (e.g., methyl) or alkoxy (e.g., methoxy) substituents .
  • In contrast, the 2-(4-chlorophenyl)-1H-indol group in compound introduces hydrophobicity, favoring interactions with lipid-rich biological membranes or hydrophobic protein pockets.

Biological Activity Trends :

  • Aromatic substituents (e.g., indole in ) correlate with anti-inflammatory and analgesic activities, likely due to interactions with cyclooxygenase (COX) enzymes or other inflammatory mediators.
  • Amine-containing substituents (e.g., pyrrolidine or piperidine) may target neurological or viral pathways, as seen in purine analogs like abacavir (), though direct evidence for the target compound is lacking.

Stereochemical Considerations :

  • The chiral center in the 1-methylpyrrolidin-3-yl group necessitates stereoselective synthesis to ensure optimal bioactivity, mirroring challenges observed in ichthyopterin synthesis .

Cytotoxicity and Selectivity :

  • Compounds with bulky substituents (e.g., indole in ) may exhibit higher cytotoxicity compared to smaller groups (e.g., methyl or methoxy), as seen in abacavir’s profile ().

Biological Activity

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol, with the CAS number 2138157-51-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an amino group and a pyrrolidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula: C9H14N4O
  • Molecular Weight: 194.24 g/mol
  • Purity: Typically >95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cell lines and its potential as a therapeutic agent. The following sections summarize significant findings related to its biological activity.

Anticancer Activity

Several studies have explored the anticancer properties of this compound, particularly in relation to its ability to inhibit specific kinases involved in tumor growth.

  • Kinase Inhibition :
    • The compound has demonstrated inhibitory activity against several protein kinases, which are crucial in cancer signaling pathways. For instance, it has shown potential in inhibiting TrkB (tropomyosin receptor kinase B) with an IC50 value of 0.5 nM, indicating high potency .
    • Additionally, modifications to the structure of similar compounds have resulted in varying degrees of kinase selectivity and potency, suggesting that structural optimization could enhance the efficacy of this compound .
  • In Vivo Efficacy :
    • In animal models, compounds related to this structure have shown significant tumor growth inhibition. For example, derivatives with similar frameworks have been tested in mouse models for colon cancer and lymphoma, achieving tumor growth inhibition rates exceeding 80% .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any new drug candidate.

  • Absorption and Bioavailability :
    • Preliminary studies suggest that compounds with similar structures exhibit good oral bioavailability and favorable pharmacokinetic profiles. For instance, high membrane permeability and metabolic stability were noted in related compounds .
  • CNS Availability :
    • Some derivatives have been reported to penetrate the blood-brain barrier effectively, which is essential for treating central nervous system tumors .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on TrkB Inhibition :
    • A recent study illustrated that modifications to the methyl group in similar pyrimidine derivatives could significantly affect their binding affinity to TrkB. The study found that specific structural alterations led to increased selectivity against other kinases such as ALK (anaplastic lymphoma kinase) .
  • Antitumor Activity in Mouse Models :
    • In vivo testing using mouse models demonstrated that treatment with pyrimidine derivatives resulted in a marked reduction of tumor size and associated symptoms like splenomegaly . This suggests that this compound may hold promise as an anticancer agent.

Table: Summary of Biological Activities

Activity TypeObservationsReference
Kinase InhibitionIC50 = 0.5 nM for TrkB
Tumor Growth Inhibition>80% inhibition in mouse models
Oral BioavailabilityGood absorption and metabolic stability
CNS PenetrationEffective blood-brain barrier penetration

Q & A

What synthetic routes are recommended for preparing 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol?

Level: Basic
Methodological Answer:
A multi-step synthesis is typically employed:

Core pyrimidine formation : Use a cyclocondensation reaction between a β-diketone derivative and guanidine, followed by functionalization at the 6-position.

Introduction of the 1-methylpyrrolidin-3-yl group : Apply nucleophilic substitution or Suzuki-Miyaura coupling, using a pre-functionalized pyrrolidine derivative (e.g., 1-methylpyrrolidin-3-yl boronic acid).

Protection/deprotection steps : Use tert-butyloxycarbonyl (Boc) groups for amine protection during reactive steps .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

How can spectroscopic data contradictions arising from tautomerism in this compound be resolved?

Level: Advanced
Methodological Answer :
The hydroxyl and amino groups on the pyrimidine ring may lead to tautomeric equilibria (e.g., keto-enol or amine-imine forms). To resolve ambiguities:

  • Perform variable-temperature NMR (e.g., 25°C to −40°C) to slow tautomer interconversion and isolate signals.
  • Use X-ray crystallography to confirm the dominant tautomer in the solid state (as demonstrated for structurally related pyrimidines in ).
  • Computational modeling (DFT calculations) can predict thermodynamic stability of tautomers and align with experimental data .

What solvent systems are optimal for solubility and stability studies of this compound?

Level: Basic
Methodological Answer :
Based on pyrimidine analogs (e.g., 6-methylpyrimidin-4-amine derivatives ):

  • High solubility : DMSO, DMF, or methanol (5–10 mg/mL at 25°C).
  • Low solubility : Water or hexane.
  • Stability : Store lyophilized or in DMSO under inert gas (N₂/Ar) at −20°C to prevent oxidation. Avoid prolonged exposure to light .

How can regioselectivity challenges during the introduction of the 1-methylpyrrolidin-3-yl group be addressed?

Level: Advanced
Methodological Answer :
To ensure regioselective functionalization at the pyrimidine 6-position:

  • Use directed ortho-metalation with LDA (lithium diisopropylamide) to activate the desired position before coupling.
  • Employ transition-metal catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions) with sterically hindered ligands to control site specificity .
  • Validate selectivity via 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .

What chromatographic methods are suitable for purity analysis?

Level: Basic
Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, as in ) and acetonitrile (gradient: 5% to 95% over 20 min). Detect at 254 nm.
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and assess purity >98% .
  • TLC : Silica gel 60 F₂₅₄ plates; visualize under UV (Rf ~0.3 in CH₂Cl₂:MeOH 9:1) .

How to design in vitro assays to evaluate kinase inhibition activity?

Level: Advanced
Methodological Answer :

Kinase selection : Prioritize kinases with structural homology to pyrimidine-binding domains (e.g., EGFR, CDKs).

Assay protocol :

  • Use a fluorescence-based ADP-Glo™ assay to measure ATP consumption.
  • Include controls (staurosporine as a positive inhibitor) and dose-response curves (1 nM–100 µM).
  • Validate results with surface plasmon resonance (SPR) for binding affinity (KD calculations) .

What strategies mitigate low yields in the final cyclization step?

Level: Advanced
Methodological Answer :
Low yields in cyclization often stem from competing side reactions. Optimize by:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 150°C for 30 min vs. 24 h reflux).
  • Catalyst screening : Test Pd/C or CuI for improved efficiency.
  • Solvent optimization : Use high-boiling solvents (e.g., DMAc or NMP) to enhance solubility of intermediates .

How to assess metabolic stability in hepatic microsomes?

Level: Advanced
Methodological Answer :

Incubation : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in PBS (pH 7.4) at 37°C.

Sampling : Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.

Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

What computational tools predict logP and pKa for this compound?

Level: Basic
Methodological Answer :

  • Software : Use MarvinSketch (ChemAxon) or ACD/Labs Percepta.
  • Input parameters : SMILES notation (e.g., C1CN(C)C(C1)C2=NC(=NC(=C2O)N)N).
  • Validation : Compare predicted logP (~1.2) and pKa (amino: ~8.5; hydroxyl: ~10.2) with experimental shake-flask/HPLC data .

How to address discrepancies in biological activity between batches?

Level: Advanced
Methodological Answer :

Purity reassessment : Run HPLC-MS to check for impurities (>98% purity required).

Conformational analysis : Use circular dichroism (CD) or ROESY NMR to confirm consistent stereochemistry.

Bioactivity validation : Repeat assays with internal standards (e.g., reference inhibitors) to rule out assay variability .

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